4,8-Dichloro-3-nitroquinoline
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Overview
Description
4,8-Dichloro-3-nitroquinoline is a quinoline derivative with the molecular formula C9H4Cl2N2O2 and a molecular weight of 243.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4Cl2N2O2/c10-6-3-1-2-5-8(11)7(13(14)15)4-12-9(5)6/h1-4H . This code provides a specific description of the molecule’s structure.It has a molecular weight of 243.05 . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Synthesis and Biological Activity
4,8-Dichloro-3-nitroquinoline is part of the 8-hydroxyquinoline (8-HQ) derivatives, known for their broad biological activities, including antimicrobial, anticancer, and antifungal effects. The synthesis of 8-HQ derivatives has been a focal point for researchers aiming to develop potent lead compounds with significant efficacy and low toxicity. These compounds serve as potential building blocks for various pharmacologically active scaffolds, potentially leading to the development of new drugs against numerous diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).
Repurposing of Chloroquine Derivatives
Research on chloroquine (CQ) and its derivatives, sharing a structural similarity with this compound due to the quinoline scaffold, has unveiled their potential beyond antimalarial effects. These studies have shown that CQ and its derivatives possess interesting biochemical properties that could be leveraged for managing various infectious and non-infectious diseases. The exploration of novel compounds based on the CQ scaffold underscores the potential for repurposing these molecules for broader therapeutic applications, including cancer therapy (Njaria, Okombo, Njuguna, & Chibale, 2015).
Role in Medicinal Chemistry
The 8-HQ moiety, a core component of this compound, has gained significant attention in medicinal chemistry due to its diverse biological activities. This interest has led to extensive synthetic modifications to develop more potent drug molecules for treating life-threatening diseases, including cancer and neurodegenerative disorders. The metal chelation properties of 8-HQ derivatives further enhance their potential as drug candidates for various therapeutic targets (Gupta, Luxami, & Paul, 2021).
Isoquinoline Alkaloids Research
Isoquinoline alkaloids, related to this compound, have shown a wide range of biological activities. Research on novel natural isoquinoline alkaloids and their N-oxides has revealed antimicrobial, antibacterial, antitumor, and other activities. This review emphasizes the importance of isoquinoline N-oxides alkaloids as a vital source of leads for drug discovery, highlighting the need for further exploration and optimization of these compounds for various therapeutic applications (Dembitsky, Gloriozova, & Poroikov, 2015).
Safety and Hazards
The safety information for 4,8-Dichloro-3-nitroquinoline includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
4,8-dichloro-3-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-6-3-1-2-5-8(11)7(13(14)15)4-12-9(5)6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQECNHYTLTWCHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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